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Compound of Interest

1-Methyl-1-propylpiperidinium
Compound Name:
bromide

Cat. No.: B1453552

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and computational
methodologies applicable to the study of 1-Methyl-1-propylpiperidinium bromide ([PMPip]
[Br]), a quaternary ammonium salt belonging to the piperidinium-based ionic liquids. Due to a
lack of specific theoretical studies on 1-Methyl-1-propylpiperidinium bromide in the available
literature, this document outlines established computational protocols and presents illustrative
data from studies on analogous piperidinium-based ionic liquids. This approach provides a
robust framework for researchers seeking to model and predict the physicochemical and
thermodynamic properties of this compound.

Core Physicochemical Properties

1-Methyl-1-propylpiperidinium bromide is a quaternary ammonium salt with the chemical
formula COH20BrN.[1][2] Basic computed properties are essential for any theoretical study and
are summarized in Table 1.
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Property Value Source

Molecular Formula C9H20BrN PubChem[1]
Molecular Weight 222.17 g/mol PubChem[1]
IUPAC Name ;:nnzt:)y;;smpylpiperidin'l_ PubChem[1]
CAS Number 88840-42-0 PubChem[1]

Theoretical and Computational Methodologies

Theoretical studies of ionic liquids like 1-Methyl-1-propylpiperidinium bromide typically
involve two primary computational techniques: Density Functional Theory (DFT) for detailed
electronic structure analysis of individual ions or ion pairs, and Molecular Dynamics (MD)
simulations to investigate the bulk properties and dynamic behavior of the liquid state.

Density Functional Theory (DFT) Protocols

DFT calculations are instrumental in determining optimized geometries, vibrational frequencies,
and electronic properties of the 1-methyl-1-propylpiperidinium cation and its interaction with the
bromide anion. A typical experimental protocol for DFT studies on analogous systems is
detailed below.

Methodology for DFT Calculations:
o Software: Gaussian 09 or a similar quantum chemistry package is commonly used.

o Functional Selection: The choice of functional is critical. For similar ionic liquids, the B3LYP
(Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for geometry
optimization and vibrational frequency calculations. For more precise energy calculations,
the M06-2X functional is often utilized.

e Basis Set: Acommon and robust choice for the basis set is 6-311++G(d,p), which provides a
good balance between computational cost and accuracy for systems of this nature.
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o Geometry Optimization: The initial structure of the 1-methyl-1-propylpiperidinium cation and
the bromide anion are individually optimized to find their lowest energy conformations.
Subsequently, the ion pair is optimized to study their interaction.

 Vibrational Analysis: Following geometry optimization, frequency calculations are performed
at the same level of theory to confirm that the optimized structure corresponds to a true
energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman
spectra.

e Property Calculation: From the optimized geometry, various electronic properties can be
calculated, including:

o Natural Bond Orbital (NBO) analysis: To understand charge distribution and intermolecular
interactions.

o Frontier Molecular Orbitals (HOMO-LUMO): To analyze chemical reactivity and electronic
transitions.

o Interaction Energy: Calculated by subtracting the energies of the optimized individual ions
from the energy of the optimized ion pair, often with correction for basis set superposition
error (BSSE).

Molecular Dynamics (MD) Simulation Protocols

MD simulations are employed to model the bulk liquid phase, providing insights into its
structural organization, transport properties (like diffusion and conductivity), and
thermodynamic properties over time.

Methodology for MD Simulations:

o Force Field: A crucial component of MD simulations is the force field, which defines the
potential energy of the system. For ionic liquids, the Optimized Potentials for Liquid
Simulations - All Atom (OPLS-AA) force field is a well-established choice.

e System Setup:
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o A simulation box is created containing a statistically significant number of ion pairs
(typically hundreds to thousands).

o The box is filled with the ions at a density corresponding to experimental values, if
available.

o Equilibration: The system is first subjected to an equilibration phase to allow it to reach a
stable thermodynamic state. This typically involves:

o Energy Minimization: To remove any unfavorable initial contacts.

o NVT Ensemble Simulation: The system is simulated at a constant number of particles (N),
volume (V), and temperature (T) to allow the temperature to stabilize.

o NPT Ensemble Simulation: The system is then simulated at a constant number of particles
(N), pressure (P), and temperature (T) to allow the density to equilibrate.

e Production Run: Following equilibration, a long production run is performed in the NPT
ensemble, during which trajectory data is collected for analysis.

o Data Analysis: The trajectory data is analyzed to calculate various properties, including:

o Radial Distribution Functions (RDFs): To describe the local structure and arrangement of

ions.

o Mean Square Displacement (MSD): To calculate self-diffusion coefficients of the cation
and anion.

o Viscosity and lonic Conductivity: Calculated using appropriate time correlation functions or
Einstein relations.

Representative Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of an ionic liquid
like 1-Methyl-1-propylpiperidinium bromide, combining both DFT and MD approaches.
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Caption: Computational workflow for ionic liquid characterization.
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Quantitative Data from Analogous Systems

While specific theoretical data for 1-Methyl-1-propylpiperidinium bromide is not readily
available, research on similar piperidinium-based ionic liquids provides valuable benchmarks.
For instance, studies on N-butyl-N-methylpiperidinium ([BMPIP]+) based ionic liquids can offer
insights into expected values.

Table 2: Representative DFT-Calculated Properties for Analogous Piperidinium Cations

Property Analogous Cation Value Level of Theory
Cation-Anion [BMPIP]+ with Amino MO06-2X/6-

. , _ -350 to -450 kJ/mol
Interaction Energy Acid Anions 311++G(d,p)

Table 3: Representative MD-Simulated Properties for Analogous Piperidinium-Based lonic

Liquids
Analogous lonic .
Property Lo Temperature (K) Predicted Value
Liquid
1-methyl-1-

ropylpiperidinium
Density p. p)./pp 298.15 ~1.41 g/cm3
bis(trifluoromethylsulfo

nyl)imide

1-methyl-1-
ropylpiperidinium

Viscosity p. p)./pp 298.15 ~176 mPa-s
bis(trifluoromethylsulfo

nyl)imide

N-methyl-N-
Self-Diffusion ropylpyrrolidinium
o ] p- p)_/ by 303 ~1.0 x 1011 m?/s
Coefficient (Cation) bis(trifluoromethanesu

[fonyl)imide

It is crucial to note that the properties of ionic liquids are highly dependent on the nature of both
the cation and the anion. Therefore, the data in Tables 2 and 3 should be considered as
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indicative rather than absolute values for 1-Methyl-1-propylpiperidinium bromide.

Conclusion

This technical guide has outlined the standard theoretical and computational methodologies for
investigating the properties of 1-Methyl-1-propylpiperidinium bromide. By employing a
combination of Density Functional Theory and Molecular Dynamics simulations, researchers
can gain significant insights into the electronic structure, intermolecular interactions, and bulk
phase behavior of this ionic liquid. The provided protocols and representative data from
analogous systems offer a solid foundation for future computational studies, which are
essential for the rational design and application of ionic liquids in various fields, including drug
development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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